Substrate Selectivity in Rhodium-Catalyzed Sulfur-Transfer: Di-tert-Butyl Trisulfide vs. Di-tert-Butyl Tetrasulfide
Arisawa et al. (2012) [1] conducted a direct comparative study of organic trisulfide vs. tetrasulfide reactivity in the rhodium-catalyzed synthesis of diaryl sulfides. Di-tert-butyl trisulfide reacted exclusively with aryl monofluorides, whereas di-tert-butyl tetrasulfide reacted with both aryl monofluorides and substituted pentafluorobenzenes. The observed selectivity divergence was attributed to the difference in S–S bond energy between the trisulfide and tetrasulfide linkages.
| Evidence Dimension | Substrate scope in Rh-catalyzed diaryl sulfide synthesis |
|---|---|
| Target Compound Data | Reactive with aryl monofluorides only |
| Comparator Or Baseline | Di-tert-butyl tetrasulfide; reactive with both aryl monofluorides and substituted pentafluorobenzenes |
| Quantified Difference | Exclusive monofluoride selectivity vs. broader (non-selective) substrate scope |
| Conditions | RhH(PPh₃)₄, 1,2-bis(diphenylphosphino)benzene (dppBz), tributylsilane, room temperature to 80 °C |
Why This Matters
The restricted substrate scope of the trisulfide enables chemoselective sulfur-transfer to aryl monofluorides in complex molecule synthesis, whereas the tetrasulfide would consume pentafluorobenzene substrates and produce product mixtures.
- [1] Arisawa, M., Ichikawa, T., & Yamaguchi, M. (2012). Rhodium-Catalyzed Synthesis of Diaryl Sulfides Using Aryl Fluorides and Sulfur/Organopolysulfides. Organic Letters, 14(20), 5318–5321. View Source
